4-Chloro-2-phenylphenol
Overview
Description
4-Chloro-2-phenylphenol is an organic compound with the molecular formula C12H9ClO It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom and a phenyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-phenylphenol are microbial cells . This compound is a type of phenolic biocide, which means it is used to inhibit the growth of bacteria, fungi, and other microorganisms .
Mode of Action
This compound interacts with its targets by disrupting their cellular functions . It can penetrate the cell wall and interfere with the cell’s metabolism, leading to cell death . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
This compound affects various biochemical pathways in the target organisms. One of the key pathways is the bacterial degradation pathway . In this pathway, bacteria attempt to break down the compound to reduce its toxicity. The effectiveness of this degradation can vary depending on the specific microorganism and environmental conditions .
Pharmacokinetics
Like other phenolic compounds, it is expected to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The result of this compound’s action is the inhibition of microbial growth . By disrupting cellular functions, it prevents microorganisms from proliferating, thereby controlling their populations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity can be affected by the presence of organic matter, pH, and temperature . Moreover, it is used in various environments, including in the leather tanning process, where it protects the leather intermediates from microbial attack .
Biochemical Analysis
Biochemical Properties
They can form hydrogen bonds and hydrophobic interactions due to their aromatic ring and hydroxyl groups .
Cellular Effects
Phenolic compounds are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-phenylphenol is not well-studied. Phenolic compounds can exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can undergo various transformations over time, affecting their stability and degradation .
Dosage Effects in Animal Models
It is known that the effects of phenolic compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 2-phenylphenol. This process uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to achieve selective chlorination at the desired position on the aromatic ring .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), etc.
Major Products Formed:
Oxidation: Quinones
Reduction: Corresponding phenols or alcohols
Substitution: Substituted phenols with different functional groups
Scientific Research Applications
4-Chloro-2-phenylphenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its antimicrobial properties. It has shown potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
4-Chlorophenol: Similar structure but lacks the phenyl group. It is less complex and has different chemical properties.
2-Phenylphenol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
4-Chloro-2-nitrophenol: Contains a nitro group instead of a phenyl group, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-phenylphenol is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
4-chloro-2-phenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQWWSVOIGUHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90110046 | |
Record name | 5-Chlorobiphenyl-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000107 [mmHg] | |
Record name | 4-Chloro-2-phenylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20015 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
607-12-5 | |
Record name | 5-Chlorobiphenyl-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-phenylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-4-chlorophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Chlorobiphenyl-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro[1,1'-biphenyl]-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORO-2-PHENYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E544QZ72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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